molecular formula C14H15BrN2OS B2666957 2-(4-bromo-2-methylphenyl)-N-(3-cyanothiolan-3-yl)acetamide CAS No. 1797853-76-9

2-(4-bromo-2-methylphenyl)-N-(3-cyanothiolan-3-yl)acetamide

Cat. No.: B2666957
CAS No.: 1797853-76-9
M. Wt: 339.25
InChI Key: RPYCCUCXFPEJEV-UHFFFAOYSA-N
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Description

2-(4-bromo-2-methylphenyl)-N-(3-cyanothiolan-3-yl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of functional groups such as bromine, methyl, cyano, and thiolane rings in its structure suggests potential reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenyl)-N-(3-cyanothiolan-3-yl)acetamide typically involves multi-step organic reactions. One possible route could be:

    Bromination: Starting with 2-methylphenyl, bromination can be carried out using bromine in the presence of a catalyst like iron(III) bromide to obtain 4-bromo-2-methylphenyl.

    Acetylation: The brominated compound can then undergo acetylation with acetic anhydride to introduce the acetamide group.

    Thiolane Ring Formation:

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methylphenyl)-N-(3-cyanothiolan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups like methoxy or cyano groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenyl)-N-(3-cyanothiolan-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like bromine and cyano could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-2-methylphenyl)acetamide: Lacks the cyano and thiolane groups, which may result in different reactivity and applications.

    N-(3-cyanothiolan-3-yl)acetamide: Lacks the bromine and methyl groups, potentially altering its chemical properties and biological activity.

Properties

IUPAC Name

2-(4-bromo-2-methylphenyl)-N-(3-cyanothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2OS/c1-10-6-12(15)3-2-11(10)7-13(18)17-14(8-16)4-5-19-9-14/h2-3,6H,4-5,7,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYCCUCXFPEJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CC(=O)NC2(CCSC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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